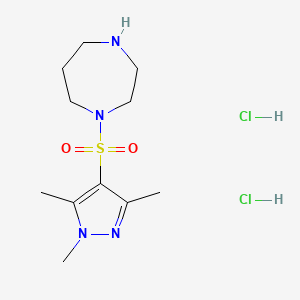

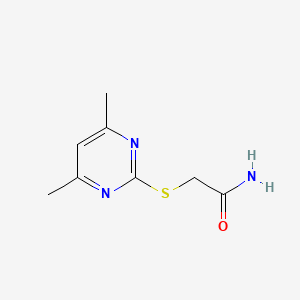

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride” is a complex organic molecule. It contains a 1,3,5-trimethyl-1H-pyrazol-4-yl group, a sulfonyl group, a 1,4-diazepane ring, and two chloride ions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would provide a degree of aromaticity, while the sulfonyl group would likely introduce some polarity. The 1,4-diazepane ring could potentially introduce some rigidity into the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the 1,4-diazepane ring. The sulfonyl group is typically quite reactive and could undergo a variety of reactions. The 1,4-diazepane ring, on the other hand, might be relatively stable .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the sulfonyl group could make the compound somewhat polar, which could influence its solubility in various solvents. The 1,4-diazepane ring could potentially influence the compound’s boiling and melting points .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a compound that may be involved in various chemical syntheses and reactions, particularly those focusing on the generation of pyrazoles and related heterocyclic compounds. While the specific compound is not directly mentioned in available literature, similar compounds have been studied for their roles in synthesizing optically pure cyclopropanes, pyrazoles, and other nitrogen-containing heterocycles.

Optically Pure Cyclopropanes Synthesis : The addition of diazo compounds to enantiopure sulfinyl and sulfonyl compounds has been demonstrated to afford cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones with high optical purity and yields. This process involves 1,3-dipolar cycloaddition reactions, indicating the potential utility of sulfonyl pyrazoles in synthesizing optically active compounds (Cruz et al., 2009).

Heterocyclic Compounds Synthesis : Research on the synthesis of heterocyclic compounds, such as pyrazoles and diazepines, through multicomponent reactions followed by intramolecular nucleophilic substitution, highlights the versatility of sulfonyl compounds in constructing complex molecular architectures (Banfi et al., 2007).

1,3-Dipolar Cycloaddition : The cycloaddition behavior of trimethylsilyl substituted alkynes with diazo compounds, resulting in the synthesis of 5-sulfonyl substituted 3H-pyrazoles, showcases the steric and electronic influence of sulfonyl groups in regiochemical control during cycloaddition reactions (Padwa & Wannamaker, 1990).

Green Chemistry and Catalysis

- Room Temperature Synthesis in Aqueous Medium : Innovations in green chemistry have led to the development of methods for synthesizing pyrazoles and diazepines at room temperature, using water as a solvent and catalyzed by polystyrene supported sulfonic acid. This approach emphasizes the importance of environmentally friendly protocols in the synthesis of nitrogen-containing heterocycles (Polshettiwar & Varma, 2008).

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S.2ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;;/h12H,4-8H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECRBEWAFLUICM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587386.png)

![2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole](/img/structure/B2587390.png)

![4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2587391.png)

![3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2587392.png)

![2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587395.png)

![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)